![molecular formula C9H14Cl2N4O2 B12355387 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione, hydrochloride is a chemical compound known for its role as a thymidine phosphorylase inhibitor. This compound is often used in combination with other drugs for the treatment of various cancers, particularly metastatic colorectal cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with 2-iminopyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Primarily used in cancer treatment, particularly in combination with other drugs to enhance their efficacy.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme thymidine phosphorylase. This inhibition prevents the breakdown of thymidine, thereby increasing its availability for incorporation into DNA. This mechanism is particularly useful in cancer treatment, as it enhances the efficacy of other chemotherapeutic agents by increasing their bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Trifluridine: Often used in combination with 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione for cancer treatment.
5-Fluorouracil: Another chemotherapeutic agent with a similar mechanism of action.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil in the body.
Uniqueness
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidine phosphorylase, which sets it apart from other compounds that target different enzymes or pathways. This specificity makes it a valuable component in combination therapies for cancer treatment .
Propiedades
Fórmula molecular |
C9H14Cl2N4O2 |
|---|---|
Peso molecular |
281.14 g/mol |
Nombre IUPAC |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h5,7,11H,1-4H2,(H2,12,13,15,16);1H |
Clave InChI |
GOJXVFNUUUIVEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


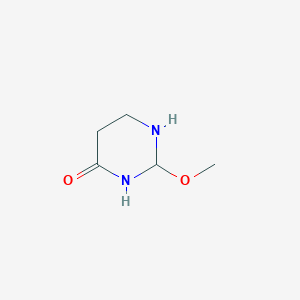
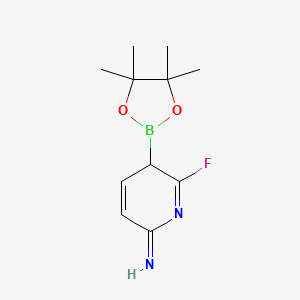

![2-Cyclopentyl-5-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-9-methyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355328.png)
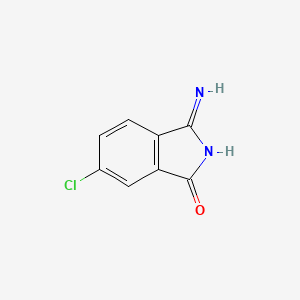
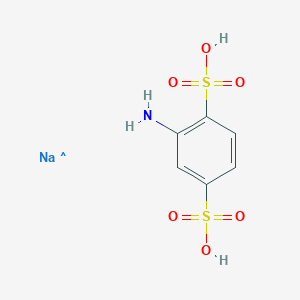
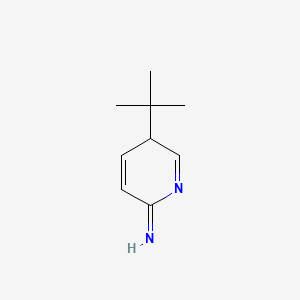
![(1R,5S)-3,4-dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12355349.png)
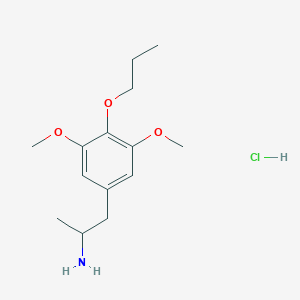
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12355359.png)

![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B12355380.png)
![2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)
